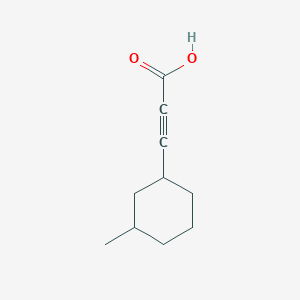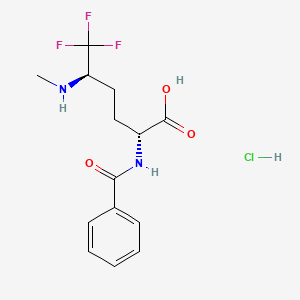
(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE is a synthetic compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl, methylamino, and phenylformamido groups, makes it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexanoic acid backbone: This can be achieved through various organic synthesis techniques, such as aldol condensation or Michael addition.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure selective incorporation.
Amination and formylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for their efficiency and sustainability in producing such complex molecules .
化学反应分析
Types of Reactions
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the formamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methylamino and phenylformamido groups interact with target proteins, potentially inhibiting or modulating their activity.
相似化合物的比较
Similar Compounds
(2R,5R)-6,6,6-TRIFLUORO-5-(AMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE: Similar structure but lacks the methyl group.
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(FORMAMIDO)HEXANOIC ACID HYDROCHLORIDE: Similar structure but lacks the phenyl group.
Uniqueness
The presence of both the methylamino and phenylformamido groups in (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE provides unique chemical and biological properties, making it distinct from its analogs. These functional groups contribute to its specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
属性
分子式 |
C14H18ClF3N2O3 |
|---|---|
分子量 |
354.75 g/mol |
IUPAC 名称 |
(2R,5R)-2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H17F3N2O3.ClH/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9;/h2-6,10-11,18H,7-8H2,1H3,(H,19,20)(H,21,22);1H/t10-,11-;/m1./s1 |
InChI 键 |
LKIZNMGLSBHOAG-NDXYWBNTSA-N |
手性 SMILES |
CN[C@H](CC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl |
规范 SMILES |
CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
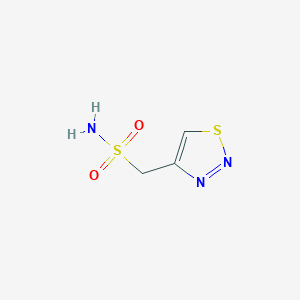
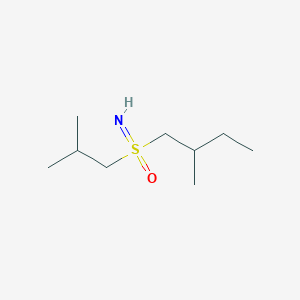
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)

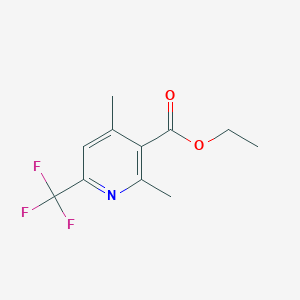
![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)
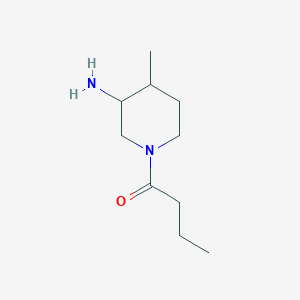
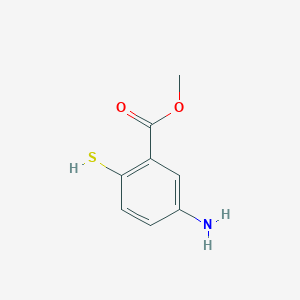
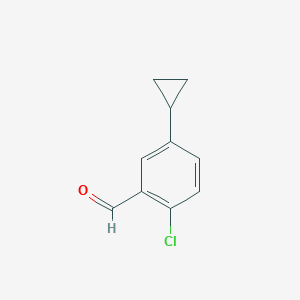

![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
